molecular formula C12H23NS B13803016 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

Cat. No.: B13803016
M. Wt: 213.38 g/mol
InChI Key: CVYFGOPLSPXIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is an organic compound with the molecular formula C12H23NS It is a derivative of pyridine, characterized by the presence of an ethylsulfanyl group and multiple methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidone with ethylthiol under specific conditions. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the pyridine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structural features provide distinct advantages in certain applications, such as increased stability or specific reactivity compared to similar compounds .

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine

InChI

InChI=1S/C12H23NS/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3

InChI Key

CVYFGOPLSPXIEM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.